molecular formula C18H19NO5S B5757816 methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate

Cat. No. B5757816
M. Wt: 361.4 g/mol
InChI Key: MGANXFCEXFAGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. TMA-2 is a derivative of the more well-known psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM). TMA-2 has been studied for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The exact mechanism of action of methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate is not well understood, but it is thought to act on the serotonergic system in the brain. methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate is believed to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate has been shown to produce a range of biochemical and physiological effects in animal models and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate also produces changes in perception, mood, and cognition, including altered visual and auditory perception, euphoria, and altered thought processes.

Advantages and Limitations for Lab Experiments

Methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate has potential safety concerns, particularly in terms of its effects on the cardiovascular system, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate in humans. Additionally, more research is needed to understand the mechanism of action of methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate and its effects on the serotonergic system. Finally, there is a need for more research on the potential risks and safety concerns associated with methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate use, particularly in the context of recreational use.

Synthesis Methods

Methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with phenylthioacetic acid to form 2,5-dimethoxyphenylthioacetaldehyde. This intermediate is then reacted with methylamine and sodium cyanoborohydride to form the final product, methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have antidepressant and anxiolytic effects in animal models and may have similar effects in humans.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-phenylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-22-15-9-13(18(21)24-3)14(10-16(15)23-2)19-17(20)11-25-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGANXFCEXFAGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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